molecular formula C6H12N4O B122048 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol CAS No. 155601-24-4

2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol

Cat. No. B122048
M. Wt: 156.19 g/mol
InChI Key: BWYBJXQUZQLJMV-UHFFFAOYSA-N
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Patent
US05663366

Procedure details

1 g (3.77 mmoles) of 3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole are hydrogenated in a solution of 380 mg (3.77 mmoles) sulfuric acid in 50 ml water for 2 hours according to method (2). 720 mg (75 percent of theory) of 4-amino-5-(2'-hydroxyethyl)amino-1-methylpyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 94° to 97° C.
Name
3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([NH:10][CH2:11][CH2:12][OH:13])[N:4]([CH3:14])[N:3]=1.S(=O)(=O)(O)O>O>[NH2:7][C:6]1[CH:2]=[N:3][N:4]([CH3:14])[C:5]=1[NH:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
3-bromo-5-(2'-hydroxyethyl)amino-1-methyl-4-nitropyrazole
Quantity
1 g
Type
reactant
Smiles
BrC1=NN(C(=C1[N+](=O)[O-])NCCO)C
Name
Quantity
380 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NN(C1NCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 122.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.